Cas no 852180-57-5 (Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-)

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- structure
852180-57-5 structure
Product name:Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-
CAS No:852180-57-5
MF:C15H24N2
MW:232.36446
MDL:MFCD07368526
CID:719840
PubChem ID:7060595

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-
    • N-(4-Piperidin-1-ylbenzyl)propan-2-amine
    • N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine
    • {[4-(piperidin-1-yl)phenyl]methyl}(propan-2-yl)amine
    • N-(4-(Piperidin-1-yl)benzyl)propan-2-amine
    • AKOS008989969
    • N-Isopropyl-4-piperidin-1-ylbenzylamine
    • N-Isopropyl-N-4-(piperidin-1-yl)benzylamine
    • AS-9227
    • DTXSID10427643
    • 852180-57-5
    • N-(4-PIPERIDIN-1-YLBENZYL)PROPANE-2-AMINE
    • CS-0362227
    • J-523076
    • N-{[4-(Piperidin-1-yl)phenyl]methyl}propan-2-amine
    • MFCD07368526
    • SCHEMBL2238765
    • MDL: MFCD07368526
    • Inchi: InChI=1S/C15H24N2/c1-13(2)16-12-14-6-8-15(9-7-14)17-10-4-3-5-11-17/h6-9,13,16H,3-5,10-12H2,1-2H3
    • InChI Key: NDBGEFCTVZDCHP-UHFFFAOYSA-N
    • SMILES: CC(C)NCC1=CC=C(C=C1)N2CCCCC2

Computed Properties

  • Exact Mass: 232.19400
  • Monoisotopic Mass: 232.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 0.981
  • Boiling Point: 356.5°C at 760 mmHg
  • Flash Point: 137.5°C
  • Refractive Index: 1.532
  • PSA: 15.27000
  • LogP: 3.63080

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR4372-1g
N-Isopropyl-4-(piperidin-1-yl)benzylamine
852180-57-5
1g
£153.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1432897-1g
N-(4-(piperidin-1-yl)benzyl)propan-2-amine
852180-57-5 97%
1g
¥1600.00 2024-07-28
Ambeed
A367580-1g
N-(4-(Piperidin-1-yl)benzyl)propan-2-amine
852180-57-5 97%
1g
$206.0 2024-04-17

Additional information on Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- (CAS No. 852180-57-5): A Comprehensive Overview in Modern Chemical Research

Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-, identified by its CAS number 852180-57-5, is a significant compound in the realm of pharmaceutical and chemical research. This compound, belonging to the amine class, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a benzene ring substituted with a methyl group and an N-(1-methylethyl) group, coupled with a piperidine moiety at the 4-position, makes it a structurally intriguing molecule with potential pharmacological relevance.

The synthesis and characterization of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- involve meticulous chemical processes that highlight the compound's complexity. The benzene ring serves as the core aromatic structure, providing stability and reactivity that can be modulated by the substituents attached to it. The N-(1-methylethyl) group, also known as isobutylamine derivative, introduces a branched alkyl chain that can influence the compound's solubility and interaction with biological targets. Meanwhile, the piperidine ring adds another layer of complexity, contributing to the molecule's ability to engage with various biological systems.

In recent years, there has been a surge in research focusing on amine derivatives due to their diverse pharmacological activities. Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- is no exception and has been explored for its potential role in developing novel therapeutic agents. Studies have indicated that this compound may exhibit properties relevant to central nervous system (CNS) modulation, making it a candidate for further investigation in neuropharmacology. The unique combination of structural elements suggests that it could interact with multiple targets, offering a multitargeted approach to drug design.

The piperidine moiety, in particular, has been extensively studied for its role in enhancing drug bioavailability and binding affinity. Piperidine derivatives are known for their ability to improve metabolic stability and reduce toxicity, which are critical factors in drug development. The incorporation of piperidine into Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- not only enhances its pharmacological profile but also opens up possibilities for designing next-generation drugs with improved efficacy and safety profiles.

Advances in computational chemistry have also played a pivotal role in understanding the behavior of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the molecular level. These simulations have provided valuable insights into the compound's binding affinity, metabolic pathways, and potential side effects. Such computational approaches are essential in modern drug discovery, as they can significantly reduce the time and cost associated with experimental trials.

The synthesis of Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isobutylamine group followed by the piperidine ring modification necessitates careful optimization to ensure high yield and purity. Recent methodologies have focused on greener synthetic routes, minimizing waste and energy consumption while maintaining high efficiency. These advancements align with global efforts to promote sustainable chemistry practices.

In conclusion, Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)- (CAS No. 852180-57-5) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and pharmacological relevance make it a valuable candidate for further exploration. As research continues to evolve, this compound is likely to play an increasingly important role in the development of novel therapeutic agents that address unmet medical needs.

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(CAS:852180-57-5)Benzenemethanamine,N-(1-methylethyl)-4-(1-piperidinyl)-
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Purity:99%
Quantity:1g
Price ($):185.0